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Application Notes
The HIV-1 envelope glycoprotein, gp120, is essential for the virus to enter host cells by binding

to the CD4 receptor and a coreceptor (CCR5 or CXCR4).[1][2][3] This critical role makes it a

primary target for vaccine development, particularly for eliciting neutralizing antibodies.[2][4]

However, the high variability of gp120 and its dense glycan shield pose significant challenges

to developing a broadly effective vaccine.[1][4]

Prime-boost strategies have emerged as a promising approach to enhance the magnitude,

breadth, and quality of the immune response against challenging targets like the HIV envelope.

[5][6][7] This approach involves priming the immune system with one type of vaccine vector

(e.g., DNA or a viral vector) and boosting with another, often a recombinant protein like gp120,

to induce both robust cellular and humoral immunity.[5][8] Heterologous prime-boost regimens,

which use different vectors for priming and boosting, are often considered more effective than

homologous strategies.[5][8][9]

The landmark RV144 clinical trial, which showed a modest 31.2% efficacy, utilized a canarypox

vector (ALVAC) prime and a recombinant gp120 protein boost (AIDSVAX B/E).[10][11] Analysis

of this trial suggested that antibodies targeting the V1V2 loop of gp120, along with antibody-

dependent cellular cytotoxicity (ADCC), correlated with a reduced risk of infection, highlighting

the potential of non-neutralizing antibodies in vaccine-mediated protection.[7][12][13]
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Subsequent research has explored various combinations, including DNA priming, different viral

vectors, and various adjuvants to improve upon these results.[14][15][16]

Key Prime-Boost Strategies Involving gp120
Viral Vector Prime - gp120 Protein Boost: This is the most clinically advanced strategy. The

priming agent is a non-replicating virus (e.g., canarypox, vaccinia virus, adenovirus)

engineered to express HIV antigens, including gp120.[5][14][17] This phase is designed to

elicit strong T-cell responses and prime B-cells. The boost with a recombinant gp120 protein,

typically formulated with an adjuvant like alum or MF59, is intended to amplify and mature

the antibody response.[16][17]

DNA Prime - gp120 Protein Boost: This strategy uses a DNA plasmid encoding gp120 (and

often other HIV antigens like Gag) for the prime.[15][18] DNA priming is considered very safe

and effective at inducing cellular immunity.[7][19] The gp120 protein boost then focuses the

immune response on generating high-titer binding and neutralizing antibodies.[19][20] The

use of adjuvants like QS-21 with the protein boost is critical for enhancing the antibody

response.[21][22]

Summary of Immunogenicity Data from Key Studies
The following tables summarize quantitative data from representative preclinical and clinical

studies investigating gp120-based prime-boost vaccines.

Table 1: Human Clinical Trial Immunogenicity Data
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Trial
Name /
Regimen

Prime Boost Adjuvant

Key
Humoral
Respons
es (at
peak)

Key
Cellular
Respons
es

Referenc
e(s)

RV144

4x ALVAC-

HIV

(vCP1521)

expressing

Env, Gag,

Pro

2x

AIDSVAX

B/E

(gp120)

Alum

IgG binding

to V1V2

correlated

with

decreased

infection

risk.

Plasma IgA

binding to

Env

correlated

with

increased

risk.

Modest

CD4+ T-

cell

responses

detected.

[10][13][15]

HVTN 105

4x DNA-

HIV-PT123

(Clade C

gp140)

2x

AIDSVAX

B/E

(gp120)

Alum

95-100% of

participants

developed

binding

antibodies

to gp120

and V1V2

scaffolds.

CD4+ T-

cell

responses

detected in

32-64% of

participants

. No

significant

CD8+

responses.

[15]

DP6-001 3x

Polyvalent

DNA (5

gp120s

from

clades A,

2x

Polyvalent

gp120

Protein

QS-21 High titers

of gp120-

specific

IgG. Sera

showed

reactivity

against a

90-100% of

volunteers

had

positive

Env-

specific

IFN-γ

[21][23]
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B, C, E +

Gag)

wide range

of

heterologo

us gp120

antigens.

ELISPOT

responses.

HVTN 100

2x ALVAC-

HIV

(vCP2438)

2x ALVAC-

HIV +

Bivalent

Clade C

gp120

MF59

High IgG3

responses

to

consensus

Env

antigens.

Higher

polyfunctio

nal CD4+

Env

responses

compared

to

Ad26/gp14

0 regimen.

No CD8+

responses.

[17]

Table 2: Preclinical Animal Study Immunogenicity Data
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Animal Model Prime Boost Key Outcomes Reference(s)

Rabbits

Vaccinia virus

expressing

CRF02_AG

gp120t

Soluble

homologous

gp120t protein

Elicited potent

binding

antibodies. One

animal's

antibodies

neutralized

81.3% (13 of 16)

of heterologous

tier 2 HIV-1

isolates.

[11][14]

Rabbits
DNA encoding

JR-CSF gp120

Sequence-

matched JR-CSF

gp120 protein

Elicited potent

autologous

neutralizing

antisera against

the resistant JR-

CSF primary

isolate.

[20]

Rhesus

Macaques

DNA encoding

chemokine-fused

gp120

HIV Env peptide

cocktail

(nasogastric)

Induced virus-

reactive T-cells

(proliferation,

IFNγ ELISPOT).

Boosted primed

T-cell immunity

and induced

long-term

mucosal

memory.

[18]

Mice DNA expressing

gp120-14K

fusion protein

MVA-B viral

vector

Elicited

significantly

higher Env-

specific CD4+

and CD8+ T-cell

responses

compared to

[24]
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homologous

prime-boost or

protein-

prime/MVA-

boost.
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Caption: A diagram of the heterologous prime-boost vaccine strategy.
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Caption: HIV entry mechanism highlighting gp120 as a vaccine target.
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Caption: A typical experimental workflow for a prime-boost vaccine study.

Experimental Protocols
These protocols are generalized from methodologies reported in multiple prime-boost studies.

[11][14][15][20][21][23] Researchers should adapt them based on the specific immunogens,

vectors, adjuvants, and animal models being used.

Protocol 1: DNA Prime-Recombinant gp120 Protein
Boost Immunization in Mice
Objective: To elicit HIV-1 gp120-specific humoral and cellular immune responses in BALB/c

mice.

Materials:

Priming Immunogen: Plasmid DNA encoding a codon-optimized gp120 sequence (e.g., 1

mg/mL in sterile PBS).

Boosting Immunogen: Recombinant gp120 protein (e.g., 0.5 mg/mL in sterile PBS).

Adjuvant: QS-21 (e.g., 1 mg/mL stock) or Alum.

BALB/c mice (female, 6-8 weeks old).

Syringes and needles (e.g., 28-30 gauge for intramuscular injection).

Sterile PBS.

Procedure:

Animal Grouping: Randomly assign mice to experimental and control groups (n=5-10 per

group). Control groups may include PBS only, vector only, or protein + adjuvant only.

Prime Immunization (Weeks 0 and 4): a. Prepare the DNA vaccine dose. For a 100 µg dose,

mix 100 µL of the DNA plasmid stock with sterile PBS to the desired injection volume (e.g.,

50 µL per limb). b. Anesthetize the mouse lightly. c. Administer the DNA vaccine via
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intramuscular (IM) injection into the tibialis anterior muscles (50 µL per muscle). d. Repeat

the priming immunization at Week 4.

Boost Immunization (Weeks 12 and 20): a. Prepare the protein boost formulation

immediately before injection. For a 20 µg protein dose with 10 µg of QS-21 adjuvant: i. In a

sterile microfuge tube, mix 40 µL of recombinant gp120 protein stock. ii. Add 10 µL of QS-21

adjuvant stock. iii. Add sterile PBS to a final volume of 100 µL. iv. Mix gently by pipetting. b.

Anesthetize the mouse lightly. c. Administer the 100 µL formulation via IM injection into a

single site (e.g., quadriceps muscle). d. Repeat the boosting immunization at Week 20.

Sample Collection: a. Collect blood via tail vein or retro-orbital sinus at baseline (Week 0),

two weeks after the second prime (Week 6), and two weeks after each boost (Weeks 14 and

22). b. At the study endpoint (e.g., Week 22), euthanize mice and harvest spleens for cellular

assays. c. Process blood samples to separate sera for antibody analysis and store at -80°C.

Protocol 2: ELISA for gp120-Specific IgG Antibodies
Objective: To quantify the concentration of gp120-specific IgG antibodies in immunized animal

sera.

Materials:

Recombinant gp120 protein (same as used for boost).

Coating Buffer (0.05M bicarbonate buffer, pH 9.6).

96-well Immuno MaxiSorp plates.[14]

Wash Buffer (PBS with 0.05% Tween-20, PBST).

Blocking Buffer (PBST with 4% non-fat dry milk).

Mouse serum samples and a known positive control serum.

HRP-conjugated anti-mouse IgG secondary antibody.

TMB substrate solution.
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Stop Solution (e.g., 2N H₂SO₄).

Microplate reader (450 nm).

Procedure:

Plate Coating: a. Dilute recombinant gp120 protein to 2 µg/mL in Coating Buffer. b. Add 100

µL of the diluted gp120 solution to each well of a 96-well plate. c. Incubate overnight at 4°C.

Washing and Blocking: a. Wash the plate 3 times with 200 µL/well of Wash Buffer. b. Add

200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at 37°C.

Serum Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of

the test sera (e.g., starting at 1:100) in Blocking Buffer. c. Add 100 µL of diluted sera to the

appropriate wells. Include positive and negative controls. d. Incubate for 1.5 hours at 37°C.

Secondary Antibody Incubation: a. Wash the plate 6 times with Wash Buffer. b. Dilute the

HRP-conjugated anti-mouse IgG antibody in Blocking Buffer according to the manufacturer's

instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1

hour at 37°C.

Detection and Reading: a. Wash the plate 6 times with Wash Buffer. b. Add 100 µL of TMB

substrate to each well and incubate in the dark at room temperature for 15-30 minutes. c.

Stop the reaction by adding 50 µL of Stop Solution to each well. d. Read the optical density

(OD) at 450 nm within 30 minutes.

Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum

dilution that gives an OD value greater than a pre-determined cut-off (e.g., 2-3 times the

mean OD of negative control wells).

Protocol 3: TZM-bl Pseudovirus Neutralization Assay
Objective: To measure the ability of serum antibodies to neutralize HIV-1 entry into target cells.

Materials:

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing Tat-

inducible luciferase and β-galactosidase reporter genes).
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HIV-1 Env-pseudotyped virus stock.

Heat-inactivated test sera.

Growth medium (DMEM with 10% FBS, penicillin/streptomycin).

DEAE-Dextran.

Luciferase assay reagent (e.g., Bright-Glo).

Luminometer.

Procedure:

Cell Plating: Seed TZM-bl cells in a 96-well flat-bottom plate at 1 x 10⁴ cells per well in 100

µL of growth medium. Incubate overnight at 37°C, 5% CO₂.

Virus-Serum Incubation: a. Prepare serial dilutions of heat-inactivated test sera in growth

medium. b. In a separate 96-well plate, mix 50 µL of each serum dilution with 50 µL of

pseudovirus stock (previously titrated to yield ~150,000 relative light units, RLU). c. Include

virus-only (no serum) and cells-only (no virus) controls. d. Incubate the serum-virus mixture

for 1 hour at 37°C.

Infection of TZM-bl Cells: a. Aspirate the medium from the TZM-bl cells. b. Add 100 µL of the

serum-virus mixture to the cells. Add DEAE-Dextran to a final concentration of 10-20 µg/mL

to enhance infection. c. Incubate for 48 hours at 37°C, 5% CO₂.

Lysis and Luminescence Reading: a. Remove the medium from the wells. b. Lyse the cells

by adding 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at

room temperature. c. Transfer 100 µL of the cell lysate to a white 96-well plate. d. Measure

luminescence (RLU) using a luminometer.

Data Analysis: a. Calculate the percent neutralization for each serum dilution using the

formula: % Neutralization = 100 * [1 - (RLU_serum - RLU_cells) / (RLU_virus - RLU_cells)] b.

The neutralization titer (ID50) is defined as the reciprocal of the serum dilution that results in

a 50% reduction in RLU compared to the virus-only control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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